Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
Description
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate (CAS: 1094550-51-2) is a brominated quinazolinone derivative with the molecular formula C₁₂H₁₁BrN₂O₃ and a molecular weight of 311.13 g/mol . The compound features a 3,4-dihydroquinazolin-4-one core substituted with a bromine atom at the 6-position and a methyl propanoate group at the 3-position. Its high purity (98%) and commercial availability make it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for developing kinase inhibitors or anticancer agents, owing to the pharmacologically active quinazolinone scaffold .
Properties
IUPAC Name |
methyl 3-(6-bromo-4-oxoquinazolin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYEJQPPVEXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094550-51-2 | |
| Record name | methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate typically involves the reaction of 6-bromo-4-oxo-3,4-dihydroquinazoline with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid. This reaction is typically performed under acidic or basic conditions, with the latter being more common for complete conversion.
| Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|
| Basic hydrolysis | NaOH (aqueous), reflux | 92% | |
| Acidic hydrolysis | HCl (conc.), ethanol | 85% |
The carboxylic acid product is a versatile intermediate for further functionalization, such as amide bond formation or coupling reactions .
Nucleophilic Substitution at the Bromine
The bromine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Reaction Pathways
These reactions enable the introduction of diverse functional groups, enhancing the compound’s biological activity .
Cyclization and Ring Expansion
The quinazolinone core participates in cyclization reactions to form polycyclic frameworks. For example:
-
Photoredox-driven deconstructive fluorosulfonylation with DABSO and NFSI under blue LED light yields sulfonyl fluoride derivatives (e.g., quinazolin-4(1H)-one-functionalized aliphatic sulfonyl fluorides) .
-
Three-component assembly with arenediazonium salts and nitriles forms fused N-heterocycles via N-arylnitrilium intermediates .
Ester Functionalization
The methyl ester group undergoes transesterification and reduction:
-
Transesterification with higher alcohols (e.g., benzyl alcohol) under acidic conditions produces corresponding esters.
-
Reduction with LiAlH₄ yields the primary alcohol, 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propan-1-ol .
Photoreactivity
Under UV light, the compound undergoes C–Br bond cleavage, enabling radical-based functionalization. For example, photoinduced reactions with DABSO generate sulfonyl fluorides without catalysts .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with quinazoline derivatives possess significant anticancer properties. Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that modifications to the quinazoline structure can enhance potency against various cancer cell lines.
Inhibition of Enzyme Activity
Quinazolines are also recognized for their ability to act as enzyme inhibitors. This compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease processes, particularly those related to cancer and inflammation. The bromine substituent can enhance binding affinity to target enzymes.
Development of Novel Therapeutics
The unique structural features of this compound make it a promising candidate for the development of new therapeutic agents. Its potential applications include:
- Antimicrobial Agents : Investigations into its efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Drugs : Exploring its role in modulating inflammatory responses.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate can be contextualized by comparing it with analogous quinazolinone and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure and Substituent Effects: The target compound’s quinazolinone core is distinct from the 1,3,5-triazine backbone in the third compound . Quinazolinones are renowned for their bioactivity in medicinal chemistry, while triazines are often utilized in materials science or agrochemicals due to their thermal stability . The 6-bromo substituent in the target compound enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 6-nitro group in the second compound increases polarity but may reduce solubility .
Molecular Weight and Solubility: The target compound’s lower molecular weight (311.13 g/mol) compared to the triazine derivative (567.36 g/mol) suggests better solubility in organic solvents, advantageous for synthetic modifications . The sulfanyl group in the nitro-substituted analog promotes intermolecular hydrogen bonding, as evidenced by its crystal packing (monoclinic P2₁/n space group) .
Synthetic Accessibility: The target compound is commercially available, highlighting its utility in high-throughput drug discovery . In contrast, the triazine derivative requires multi-step synthesis, including nucleophilic aromatic substitution with 4-methoxyphenol .
Biological Relevance: Quinazolinones like the target compound are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.
Notes
- Biological activity predictions are inferred from the pharmacophoric features of quinazolinones and triazines.
- Commercial availability of the target compound contrasts with discontinued statuses of other derivatives (e.g., 250 mg batches in ), underscoring its practical utility .
Biological Activity
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C12H11BrN2O3
- Molecular Weight : 311.13 g/mol
- CAS Number : 1094550-51-2
This compound is synthesized through the reaction of 6-bromo-4-oxo-3,4-dihydroquinazoline with methyl 3-bromopropanoate, typically using potassium carbonate in dimethylformamide (DMF) under elevated temperatures .
Antimicrobial Properties
Research indicates that this compound exhibits various antimicrobial activities. It has been evaluated against several bacterial strains and fungi, showing promising results. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited growth at concentrations comparable to standard antibiotics .
Anticancer Activity
The compound's anticancer properties are attributed to its ability to inhibit specific enzymes involved in cell proliferation. Preliminary studies suggest that it may downregulate the expression of oncogenes and interfere with signaling pathways related to cancer progression. For example, it has been shown to inhibit the activity of certain kinases critical for tumor growth .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It binds to and inhibits enzymes involved in metabolic pathways relevant to cancer and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses to growth factors and cytokines.
- Signal Transduction Interference : It disrupts signaling cascades that promote cell survival and proliferation, leading to apoptosis in cancer cells .
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate | Structure | Antimicrobial and anticancer |
| Methyl 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoate | Structure | Anticancer only |
This table illustrates that while similar compounds may share some biological activities, the presence of bromine in Methyl 3-(6-bromo...) enhances its reactivity and potential efficacy against a broader range of biological targets.
Case Studies
- In Vivo Efficacy : A study conducted on mice models demonstrated that administration of Methyl 3-(6-bromo...) led to significant tumor reduction compared to control groups treated with placebo .
- Cell Line Studies : In vitro studies using human cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO, reflux (18 h) | 65% | |
| Esterification | Methyl acrylate, DIPEA, 40°C | 90% |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Crystallographic Data for a Nitro Analog (Reference )
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a (Å) | 4.9146 |
| b (Å) | 26.5065 |
| β (°) | 94.645 |
Advanced: How does the bromo substituent influence electronic properties and reactivity compared to nitro or methoxy analogs?
Methodological Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature reduces quinazolinone ring electron density, altering nucleophilic attack sites. This contrasts with nitro groups (stronger EWG) or methoxy (EDG), affecting regioselectivity in substitution reactions .
- Reactivity : Bromo derivatives undergo Suzuki coupling for functionalization, whereas nitro analogs are prone to reduction. Computational studies (e.g., DFT) quantify charge distribution differences .
Advanced: What challenges arise in resolving the crystal structure of brominated quinazolinone esters?
Methodological Answer:
- Disorder Management : Bromine’s high electron density can cause disorder in crystal lattices. Mitigate by collecting high-resolution data (Cu-Kα, λ = 1.54178 Å) and refining with SHELXL .
- Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H···O) complicate packing. Use low-temperature (100 K) data collection to stabilize weak bonds .
Advanced: Are computational models (e.g., 3D-QSAR) applicable to predict bioactivity for this compound?
Methodological Answer:
- 3D-QSAR : Align molecular descriptors (e.g., steric, electrostatic fields) with known inhibitors (e.g., MAO inhibitors). For quinazolinones, the bromo group enhances hydrophobic interactions in enzyme pockets .
- Docking Studies : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases). Bromine’s van der Waals radius (~1.85 Å) impacts ligand-receptor complementarity .
Basic: What protocols ensure purity validation of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
